N-(2H-1,3-benzodioxol-5-yl)-2-({7-oxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide
Description
This compound features a complex polycyclic scaffold with a benzodioxole moiety, a thiophene-methyl substituent, and a sulfanylacetamide side chain. Key structural attributes include:
- Benzodioxole group: Known for enhancing metabolic stability and binding affinity in CNS-targeting drugs.
- Tetraazatricyclic core: A rigid, nitrogen- and sulfur-rich framework that may influence conformational stability and receptor binding.
- Sulfanylacetamide linker: Common in bioactive molecules due to its role in hydrogen bonding and solubility modulation.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-2-[[7-oxo-8-(thiophen-2-ylmethyl)-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-12-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4S3/c27-17(22-12-3-4-15-16(8-12)30-11-29-15)10-33-21-24-23-20-25(9-13-2-1-6-31-13)19(28)18-14(26(20)21)5-7-32-18/h1-8H,9-11H2,(H,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQEKIEDAPOLSPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)NC(=O)CSC3=NN=C4N3C5=C(C(=O)N4CC6=CC=CS6)SC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2H-1,3-benzodioxol-5-yl)-2-({7-oxo-8-[(thiophen-2-yl)methyl]-5-thia-1,8,10,11-tetraazatricyclo[7.3.0.0^{2,6}]dodeca-2(6),3,9,11-tetraen-12-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of 421.4 g/mol. Its structure includes a benzodioxole moiety and a tetraazatricyclo framework which may contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H15N5O4S |
| Molecular Weight | 421.4 g/mol |
| IUPAC Name | N-(2H-1,3-benzodioxol-5-yl)-2-{...}acetamide |
Antimicrobial Properties
Research indicates that compounds similar to N-(2H-1,3-benzodioxol-5-yl)-2-{...} exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of benzodioxole possess antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The minimum inhibitory concentration (MIC) for related compounds has been reported in the range of 31.25 to 62.5 µg/mL.
Anticancer Activity
Preliminary investigations into the anticancer potential of this compound have demonstrated promising results. A study by Walid Fayad identified novel anticancer compounds through screening drug libraries on multicellular spheroids . The specific mechanisms by which this compound exerts its anticancer effects are still under investigation but may involve the modulation of signaling pathways related to cell proliferation and apoptosis.
The exact mechanisms through which N-(2H-1,3-benzodioxol-5-yl)-2-{...} exerts its biological effects are not fully elucidated; however, it is hypothesized that the presence of the thiophenyl and tetraazatricyclo structures may enhance its interaction with biological targets such as enzymes or receptors involved in disease processes.
Case Studies
- Antimicrobial Efficacy : A study demonstrated that a related compound with a similar scaffold showed significant antibacterial activity against Mycobacterium tuberculosis with an MIC value of 40 µg/mL .
- Anticancer Screening : In a drug library screening study, several derivatives were tested for their efficacy against cancer cell lines, revealing that certain modifications to the benzodioxole structure can enhance cytotoxicity against specific cancer types .
Comparison with Similar Compounds
Structural Analog: 5-Substituted 1,3,4-Thiadiazol-2-yl-Sulfanylacetic Acid Derivatives
Core Structure :
Functional Groups :
- Both compounds feature sulfanyl groups critical for redox activity and metal chelation.
Pharmacopeial Compounds ()
Core Structure :
Functional Groups :
- Both classes utilize sulfur-rich heterocycles, but pharmacopeial compounds prioritize β-lactamase resistance (critical for antibiotics), while the target compound’s benzodioxole group may favor CNS permeability.
Regulatory Testing :
- Pharmacopeial Compounds : Subject to stringent identity, purity, and potency tests (e.g., HPLC purity >98%, residual solvent limits) .
- Target Compound : Lacks pharmacopeial data, necessitating analogous quality control protocols during development.
Data Table: Key Comparative Features
Research Implications
- Target Compound : Requires in vitro/in vivo validation to confirm hypothesized advantages over simpler analogs.
- Synthetic Challenges : Optimizing yield and purity for the tetraazatricyclic core remains critical .
- Therapeutic Potential: Structural alignment with anticonvulsant and anti-cancer agents suggests dual applications but demands mechanistic studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
